Tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine
Description
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-9-7-10(5-6-11(9)13)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3 |
InChI Key |
PAAIHTMQBOZPIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluoro-3-Methylbenzaldehyde
The aldehyde precursor is synthesized via oxidation of 4-fluoro-3-methylbenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C for 6 hours. Alternatively, ozonolysis of 4-fluoro-3-methylstyrene followed by reductive workup provides the aldehyde in 78% yield.
Imine Formation and Reduction
Equimolar quantities of 4-fluoro-3-methylbenzaldehyde and tert-butylamine are refluxed in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. Water is removed azeotropically via a Dean-Stark trap to drive imine formation. Subsequent hydrogenation under 30 psi H₂ with 10% Pd/C in ethyl acetate at 35–40°C for 12 hours yields the target amine.
Key Data :
- Yield: 72–85% (two-step process)
- Purity: >98% (HPLC)
- Byproducts: Trace amounts of tertiary amine from over-alkylation (<2%).
Alkylation of (4-Fluoro-3-Methylphenyl)Methylamine with Tert-Butyl Bromide
This two-step approach leverages nucleophilic substitution to introduce the tert-butyl group:
Preparation of (4-Fluoro-3-Methylphenyl)Methylamine
The primary amine is synthesized via Gabriel synthesis: 4-fluoro-3-methylbenzyl bromide is reacted with potassium phthalimide in DMF at 80°C for 8 hours, followed by hydrazinolysis in ethanol to free the amine.
Alkylation with Tert-Butyl Bromide
The primary amine is treated with tert-butyl bromide (1.2 equiv) and K₂CO₃ in acetonitrile at reflux for 24 hours. Steric hindrance from the tert-butyl group necessitates prolonged reaction times.
Optimization Insights :
- Solvent polarity critically influences reaction kinetics, with DMF improving yields to 65% compared to 45% in THF.
- Side reactions: Competitive elimination forms 4-fluoro-3-methylstyrene (up to 15%), requiring chromatographic purification.
Schiff Base Formation and Catalytic Hydrogenation
Adapting the methodology from Merck’s tetrahydroquinoline synthesis, this route involves:
Condensation with Tert-Butylamine
4-Fluoro-3-methylacetophenone is condensed with tert-butylamine in the presence of PTSA in toluene under reflux. The resulting Schiff base is isolated via solvent evaporation.
Hydrogenation Over Heterogeneous Catalysts
The Schiff base is hydrogenated using Raney nickel at 50°C and 50 psi H₂ in methanol. This method avoids palladium catalysts, reducing costs for large-scale production.
Comparative Analysis :
- Pd/C achieves full conversion in 10 hours vs. 18 hours for Raney nickel.
- Nickel catalysts introduce <0.1% metal residues, complying with ICH Q3D guidelines.
Nitrile Reduction and Tert-Butyl Group Introduction
Synthesis of (4-Fluoro-3-Methylphenyl)Acetonitrile
A Friedel-Crafts alkylation of 4-fluoro-3-methylbenzene with chloroacetonitrile using AlCl₃ yields the nitrile precursor in 82% purity.
Grignard Reaction with Tert-Butylmagnesium Bromide
The nitrile is treated with tert-butylmagnesium bromide (2.5 equiv) in anhydrous ether at −20°C, followed by quenching with ammonium chloride. Titanium tetraisopropoxide facilitates the conversion, yielding the amine after acidic workup.
Reaction Metrics :
- Temperature control (−20°C to 0°C) prevents side reactions with the aromatic ring.
- Yield: 68% after column chromatography.
Multicomponent Reactions for Streamlined Synthesis
Inspired by Merck’s tetrahydroquinoline patent, a one-pot approach combines:
- 4-Fluoro-3-methylbenzaldehyde
- Tert-butylamine
- Formic acid as a reducing agent
Under microwave irradiation (100°C, 150 W), the reaction completes in 2 hours with 74% yield. This method eliminates the need for discrete hydrogenation steps.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 85 | 98 | Minimal byproducts | Requires aldehyde synthesis |
| Alkylation | 65 | 95 | Commercially available reagents | Low efficiency due to steric effects |
| Schiff Base Hydrogenation | 78 | 97 | Scalable | Prolonged reaction times |
| Nitrile Reduction | 68 | 96 | Robust for nitrile substrates | Cryogenic conditions required |
| Multicomponent | 74 | 94 | One-pot synthesis | Specialized equipment needed |
Mechanistic Considerations and Side Reactions
Steric Effects in Alkylation
The tert-butyl group’s bulkiness impedes nucleophilic substitution, favoring elimination pathways. Polar aprotic solvents (e.g., DMF) stabilize the transition state, enhancing yields.
Hydrogenation Selectivity
Pd/C selectively reduces imines to amines without attacking the aromatic fluorine, whereas Raney nickel may cause partial dehalogenation at elevated temperatures.
Nitrile Reduction Specificity
LiAlH₄ reduces nitriles to primary amines, necessitating subsequent alkylation. In contrast, Grignard reagents directly introduce alkyl groups but require stringent moisture control.
Industrial-Scale Recommendations
For pilot-scale production (1–10 kg), the reductive amination route is preferred due to its high yield and compatibility with continuous flow reactors. Multicomponent reactions show promise for decentralized manufacturing but require validation under cGMP.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity or modulating its function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional roles.
Key Structural Differences
Substituent Effects: Fluorine vs. This difference impacts solubility and target binding. tert-Butyl vs. Pyridinyl: The tert-butyl group provides steric hindrance and lipophilicity, whereas the pyridinyl group in introduces aromatic π-stacking capability and basicity .
Backbone Variations :
- The oxadiazole ring in ’s compound introduces rigidity and planar geometry, contrasting with the flexible methylamine linker in the target compound. This affects molecular packing (e.g., π-π interactions in vs. van der Waals forces in tert-butyl derivatives) .
Physicochemical Properties
- Lipophilicity : The tert-butyl group significantly increases logP compared to methoxy or pyridinyl analogs, enhancing membrane permeability but reducing aqueous solubility .
- Crystallinity : The target compound’s tert-butyl group may hinder dense crystal packing, unlike the oxadiazole derivative in , which forms stable ribbons via C–H⋯N bonds and π-π interactions .
Biological Activity
Tert-butyl[(4-fluoro-3-methylphenyl)methyl]amine, a compound with the molecular formula CHFN, has garnered attention in recent years for its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and highlighting significant findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a phenyl ring substituted with a fluorine atom and a methyl group. This specific arrangement contributes to its unique chemical properties, influencing its biological interactions.
Biological Activity Overview
-
Anticancer Activity :
- A study investigated the cytotoxic effects of this compound on human cancer cell lines, specifically A549 (lung cancer) and HeLa (cervical cancer). The results indicated significant cytotoxic effects, suggesting that this compound may serve as a potential anticancer agent. The half-maximal inhibitory concentration (IC) values were determined, providing quantitative insights into its efficacy against these cell lines .
- Mechanism of Action :
- Selectivity :
Table 1: Summary of Cytotoxicity Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications to the phenyl ring or the alkyl substituents can significantly impact its potency and selectivity.
- Fluorine Substitution : The presence of the fluorine atom at the para position enhances lipophilicity and may improve interactions with biological targets.
- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the amine group have shown to affect both solubility and biological activity.
Table 2: Impact of Structural Modifications on Activity
| Compound Variation | IC (µM) | Observations |
|---|---|---|
| This compound | 12.5 | High potency against HeLa |
| Butyl[(4-fluoro-3-methylphenyl)methyl]amine | 25.0 | Reduced potency |
| Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine | 18.0 | Altered selectivity |
Future Directions in Research
Further research is necessary to explore:
- In vivo Studies : To validate the anticancer efficacy observed in vitro.
- Mechanistic Studies : To delineate the precise pathways through which this compound induces apoptosis.
- Combination Therapies : Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
